

# Synthesis and Characterization of 3-Iodo-4-nitroanisole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Iodo-4-nitroanisole

Cat. No.: B1333487

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **3-Iodo-4-nitroanisole**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines detailed experimental protocols for two synthetic routes, presents key characterization data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

## Compound Overview

**3-Iodo-4-nitroanisole** (also known as 4-Iodo-3-nitroanisole) is an aromatic compound with the chemical formula  $C_7H_6INO_3$ . Its structure features a benzene ring substituted with an iodine atom, a nitro group, and a methoxy group. This substitution pattern makes it a versatile intermediate for introducing the iodo-nitro-anisole moiety into more complex molecules through various cross-coupling reactions.

Table 1: Physicochemical Properties of **3-Iodo-4-nitroanisole**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>3</sub>	[1]
Molecular Weight	279.03 g/mol	[2]
Appearance	Yellow crystalline solid	[1]
Melting Point	78-82 °C	[1]
CAS Number	58755-70-7	[1]

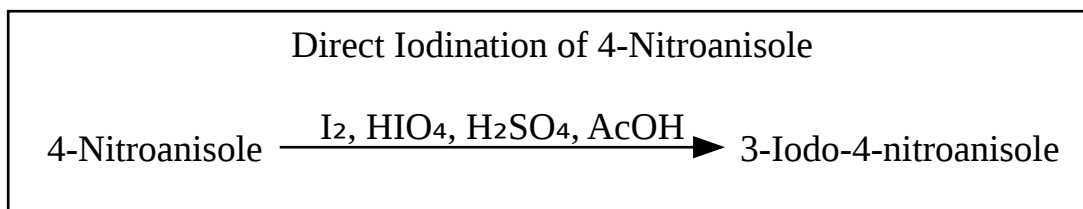
## Synthesis of 3-Iodo-4-nitroanisole

Two primary synthetic routes for the preparation of **3-Iodo-4-nitroanisole** are presented: the direct iodination of 4-nitroanisole and the Sandmeyer reaction starting from 3-amino-4-nitroanisole.

### Route 1: Direct Iodination of 4-Nitroanisole

This method involves the direct electrophilic iodination of the commercially available starting material, 4-nitroanisole. The reaction is facilitated by an in-situ generated electrophilic iodine species.

Reaction Scheme:



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Caption: Direct iodination of 4-nitroanisole.

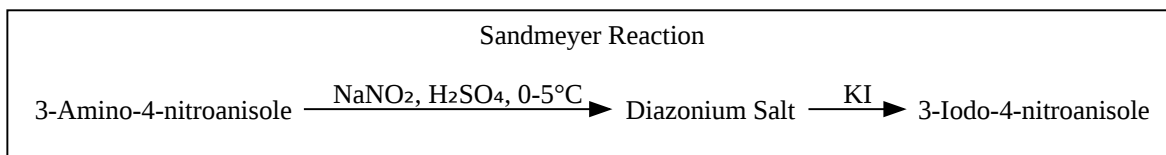
Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroanisole (1.0 eq.).
- **Reagent Addition:** Add glacial acetic acid as the solvent, followed by iodine ( $I_2$ , 0.5 eq.) and periodic acid dihydrate ( $HIO_4 \cdot 2H_2O$ , 0.2 eq.).
- **Acid Catalyst:** Carefully add a catalytic amount of concentrated sulfuric acid ( $H_2SO_4$ ).
- **Reaction Conditions:** Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
- **Quenching:** Add a saturated solution of sodium thiosulfate ( $Na_2S_2O_3$ ) to quench any remaining iodine.
- **Isolation:** The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a cold solution of sodium bicarbonate ( $NaHCO_3$ ) to neutralize any remaining acid.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure **3-Iodo-4-nitroanisole**.

## Route 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route starting from an aromatic amine. This multi-step synthesis involves the diazotization of 3-amino-4-nitroanisole followed by the introduction of iodine.<sup>[3][4]</sup>

Reaction Scheme:



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Caption: Synthesis via Sandmeyer reaction.

Experimental Protocol:

Step 1: Diazotization of 3-Amino-4-nitroanisole

- **Amine Solution:** Dissolve 3-amino-4-nitroanisole (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 0-5°C in a beaker placed in an ice bath.
- **Nitrite Solution:** In a separate beaker, prepare a solution of sodium nitrite ( $\text{NaNO}_2$ , 1.1 eq.) in cold water.
- **Diazotization:** Slowly add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0 and 5°C with vigorous stirring. The formation of the diazonium salt is indicated by a change in color.

Step 2: Iodination

- **Iodide Solution:** Prepare a solution of potassium iodide (KI, 1.2 eq.) in water.
- **Sandmeyer Reaction:** Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution will be observed.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.
- **Work-up and Isolation:** The precipitated crude product is collected by vacuum filtration and washed thoroughly with cold water.
- **Purification:** The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **3-Iodo-4-nitroanisole**.

## Characterization Data

The synthesized **3-Iodo-4-nitroanisole** can be characterized using various spectroscopic techniques. The following tables summarize the expected data.

Table 2:  $^1\text{H}$  NMR Spectral Data of **3-Iodo-4-nitroanisole**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.1	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~3.9	s	3H	-OCH <sub>3</sub>

Note: Predicted chemical shifts based on the analysis of substituted aromatic compounds. The exact values may vary depending on the solvent and spectrometer frequency.

Table 3:  $^{13}\text{C}$  NMR Spectral Data of **3-Iodo-4-nitroanisole**

Chemical Shift ( $\delta$ , ppm)	Assignment
~163	C-OCH <sub>3</sub>
~148	C-NO <sub>2</sub>
~135	Ar-CH
~128	Ar-CH
~115	Ar-CH
~90	C-I
~57	-OCH <sub>3</sub>

Note: Predicted chemical shifts based on incremental calculations and data from similar structures.

Table 4: Infrared (IR) Spectroscopy Data of **3-Iodo-4-nitroanisole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~1590, 1480	Medium-Strong	Aromatic C=C stretch
~1520, 1340	Strong	Asymmetric and symmetric NO <sub>2</sub> stretch
~1260	Strong	Aryl-O-C stretch
~820	Strong	C-I stretch

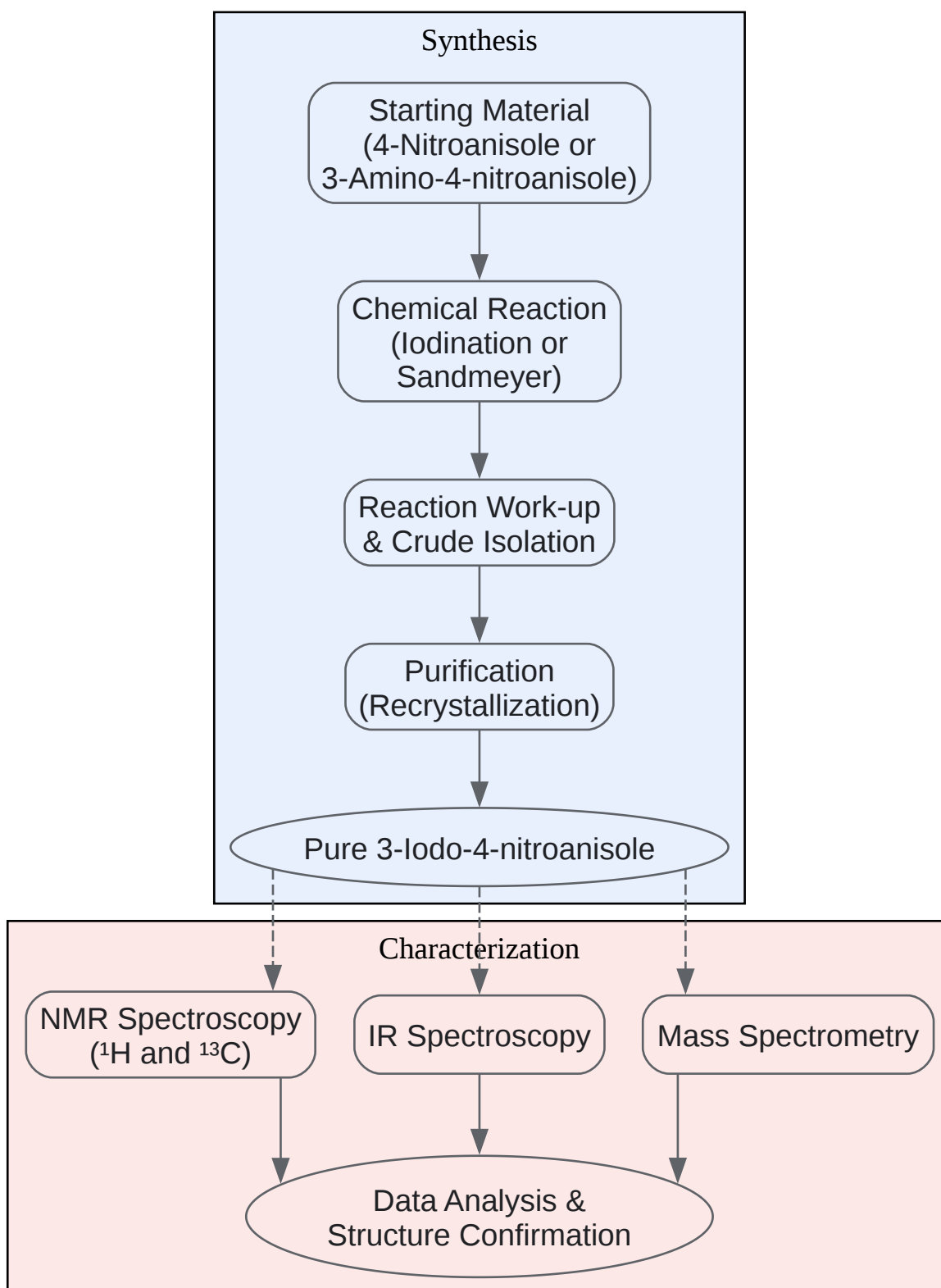
Table 5: Mass Spectrometry (MS) Data of **3-Iodo-4-nitroanisole**

m/z	Relative Intensity (%)	Assignment
279	High	[M] <sup>+</sup> (Molecular Ion)
233	Moderate	[M - NO <sub>2</sub> ] <sup>+</sup>
127	Moderate	[I] <sup>+</sup>
107	Moderate	[M - I - NO <sub>2</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Fragmentation pattern is predicted based on the structure. The molecular ion peak is expected to be prominent.[\[2\]](#)

## Experimental Workflow and Logic

The overall process for the synthesis and characterization of **3-Iodo-4-nitroanisole** can be visualized as a logical workflow.



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Caption: General workflow for synthesis and characterization.

## Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

- **3-Iodo-4-nitroanisole**: May be harmful if swallowed, inhaled, or in contact with skin.<sup>[1]</sup>
- 4-Nitroanisole: Toxic and a potential carcinogen.
- Iodine: Corrosive and causes burns.
- Periodic Acid: A strong oxidizing agent.
- Concentrated Sulfuric Acid: Highly corrosive.
- Sodium Nitrite: Toxic and an oxidizing agent.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

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## References

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